1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane
Description
Significance of Diazepane Scaffolds in Preclinical Drug Discovery
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry. nih.govjocpr.com This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. The unique conformational flexibility of the seven-membered ring allows diazepane derivatives to adopt three-dimensional arrangements that can effectively interact with the binding sites of proteins such as G-protein coupled receptors (GPCRs) and enzymes. nih.gov
The versatility of the diazepane scaffold is demonstrated by its presence in a multitude of compounds with diverse biological activities. dntb.gov.ua Research has shown that derivatives of 1,4-diazepane are being investigated for a variety of therapeutic applications, including:
Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is a key component in the discovery of potent and CNS-penetrant orexin (B13118510) receptor antagonists, which have shown potential in promoting sleep. nih.gov
Neurodegenerative Diseases: Certain 1,4-diazepane derivatives have been synthesized and evaluated as inhibitors of amyloid-beta (Aβ) aggregation, a primary pathological event in Alzheimer's disease. These compounds have demonstrated neuroprotective potential in preclinical models.
Anticancer Agents: The diazepine (B8756704) core is found in compounds designed as bromodomain inhibitors, which are a class of epigenetic modulators being investigated for cancer therapy. nih.gov
Antimicrobial Applications: Some benzyl-substituted 1,4-diazepane derivatives have shown activity as efflux pump inhibitors in bacteria, which could help in overcoming antibiotic resistance.
The following table summarizes the diverse applications of the diazepane scaffold in preclinical research:
| Therapeutic Area | Biological Target/Application | Significance |
|---|---|---|
| Central Nervous System | Orexin Receptor Antagonism | Development of novel treatments for insomnia. nih.gov |
| Neurodegenerative Diseases | Amyloid-Beta Aggregation Inhibition | Potential for disease-modifying therapies for Alzheimer's disease. |
| Oncology | Bromodomain Inhibition | Exploration of new epigenetic therapies for various cancers. nih.gov |
Overview of "1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane" as a Research Compound
This compound is a synthetic compound that is primarily of interest in the context of chemical and pharmaceutical research. Its molecular structure is characterized by two key components: the 1,4-diazepane ring and a 2-chloro-6-fluorobenzyl group attached to one of the nitrogen atoms of the diazepane ring.
The chemical properties of this compound are influenced by these two structural features. The diazepane portion provides a flexible, basic core, while the substituted benzyl (B1604629) group introduces aromaticity and halogen atoms, which can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
Below are the key structural details of the compound:
| Component | Description |
|---|---|
| Core Scaffold | 1,4-Diazepane |
| Substituent | 2-Chloro-6-fluorobenzyl group |
The rationale for the synthesis and investigation of this compound in chemical biology stems from the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel biological activities.
The 1,4-diazepane scaffold, as previously discussed, is a well-established privileged structure with proven utility in targeting CNS-related proteins. jocpr.comnih.gov The 2-chloro-6-fluorobenzyl moiety, on the other hand, is a substituent that has been incorporated into various biologically active molecules. The strategic inclusion of halogen atoms, such as chlorine and fluorine, is a common tactic in medicinal chemistry to modulate a compound's properties. nih.gov Fluorine, in particular, can enhance metabolic stability and binding affinity, while chlorine can also contribute to improved pharmacokinetic profiles. nih.gov The 2-chloro-6-fluorobenzyl group has been utilized in the synthesis of compounds with potential anti-HIV and schistosomicidal activities. researchgate.net
Therefore, the investigation of this compound is driven by the hypothesis that the combination of the versatile 1,4-diazepane scaffold with the pharmacologically relevant 2-chloro-6-fluorobenzyl group could lead to a novel compound with desirable therapeutic properties. The research aims to explore how this specific combination of structural motifs influences the compound's interaction with biological targets, with a potential focus on CNS disorders or infectious diseases, given the known activities of its constituent parts.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROZUOLPZNBAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-69-3 | |
| Record name | 244022-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Development of Novel Synthetic Routes to the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring is a pivotal step in the synthesis of 1-(2-chloro-6-fluorobenzyl)-1,4-diazepane and its analogs. Various synthetic strategies have been developed to efficiently create this seven-membered heterocycle.
Key Precursors and Starting Materials for Ring Formation
The synthesis of the 1,4-diazepane core relies on the selection of appropriate acyclic precursors that can undergo cyclization. Common starting materials include diamines and their derivatives, which provide the two nitrogen atoms of the heterocyclic ring. For instance, N-propargylamines have emerged as versatile building blocks for the synthesis of various N-heterocycles, including the 1,4-diazepane core, often leading to shorter synthetic routes and high atom economy. rsc.orgresearchgate.net Another approach involves the use of 1,2-diamines which can be condensed with suitable carbonyl compounds to form intermediate cetimines, which are then further elaborated to the diazepine (B8756704) ring.
Reaction Conditions and Optimization Strategies for Cyclization
The cyclization to form the 1,4-diazepane ring can be achieved under various reaction conditions, often requiring optimization to maximize yield and purity. A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has been developed as an efficient, transition-metal-free method for preparing monocyclic 1,4-diazepinones. researchgate.net
Catalysis plays a crucial role in many synthetic routes. For example, Keggin-type heteropolyacids have been shown to be effective catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. nih.gov The efficiency of these catalysts can be tuned by altering their composition, with H5PMo10V2O40 demonstrating superior performance in some cases. nih.gov Furthermore, ruthenium(II) catalysts ligated with (pyridyl)phosphine have been successfully employed in the coupling of diamines and diols through a hydrogen borrowing mechanism to produce diazepanes. organic-chemistry.org This method is noted for its environmental friendliness and cost-effectiveness. organic-chemistry.org
Optimization strategies often involve screening different catalysts, solvents, temperatures, and reaction times to identify the ideal conditions for a specific set of substrates. For instance, in the synthesis of homopiperazin-5-ones from imidazolidines and cyclobutenones, various Lewis acids and solvents were screened, with Zn(OTf)2 in THF at 80 °C being identified as optimal. acs.org
Derivatization Strategies for Functional Group Interconversions
Once the 1,4-diazepane core is formed, derivatization is often necessary to introduce the desired functional groups, such as the 2-chloro-6-fluorobenzyl moiety. Reductive amination is a common and powerful tool for this purpose. This reaction involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would typically involve the reaction of 1,4-diazepane with 2-chloro-6-fluorobenzaldehyde (B137617) in the presence of a reducing agent like sodium borohydride. nih.gov
Other functional group interconversions can be employed to modify the diazepane ring or its substituents. For example, N-alkylation with a suitable alkyl halide is another straightforward method for introducing substituents onto the nitrogen atoms of the diazepane ring.
Synthesis of Analogs and Structurally Related Derivatives
The synthesis of analogs and structurally related derivatives of this compound allows for the exploration of structure-activity relationships.
Methodologies for Introducing Substituent Diversity
A variety of methods are available to introduce diverse substituents onto the 1,4-diazepane scaffold. The choice of starting materials and the synthetic route itself can provide avenues for diversification. For example, using substituted diamines or diols in the hydrogen borrowing approach allows for the incorporation of substituents from the outset. organic-chemistry.org Similarly, the use of substituted 1-azadienes and α-halogenoacetamides in the domino cyclization method can lead to a range of substituted 1,4-diazepinones. researchgate.net
The palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is another versatile method that allows for the synthesis of substituted 1,4-benzodiazepines, which are structurally related to the 1,4-diazepane core. mdpi.com This method provides a pathway to introduce a variety of substituents on the aromatic ring and the diazepine ring itself. mdpi.com
| Method | Precursors | Key Features |
| Hydrogen Borrowing | Diamines and Diols | Ruthenium-catalyzed, environmentally friendly. organic-chemistry.org |
| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes and α-Halogenoacetamides | Transition-metal-free, efficient for 1,4-diazepinones. researchgate.net |
| Heteropolyacid Catalysis | Ketimine Intermediates and Aldehydes | Utilizes Keggin-type heteropolyacids as catalysts. nih.gov |
| Ring Expansion | Imidazolidines and Cyclobutenones | Zn(OTf)2-catalyzed synthesis of homopiperazin-5-ones. acs.org |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of 1,4-diazepane is of significant interest, as stereochemistry often plays a crucial role in biological activity. Asymmetric reductive amination is a key strategy for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net This can be achieved using chiral catalysts or by employing enzymatic methods. For instance, imine reductases (IREDs) have been successfully used for the enantioselective synthesis of chiral 1,4-diazepanes. researchgate.net
Another approach is the Mitsunobu reaction, which allows for the conversion of chiral alcohols to chiral amines with inversion of stereochemistry, providing a pathway to enantiomerically enriched 1,4-diazepane derivatives. researchgate.net The resolution of racemic mixtures is a classical method that can also be employed to obtain chiral diazepanes. researchgate.net
Molecular Pharmacology and Biological Activity Investigations
Elucidation of Molecular Mechanisms of Action (In Vitro and Cellular Studies)
Inhibition or Activation of Specific Intracellular Pathways
Until specific research on “1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane” is conducted and published, a detailed article on its molecular pharmacology and biological activity cannot be generated.
Broad Spectrum Biological Screening and Exploratory Activities (Preclinical)
Comprehensive searches for preclinical data on the broad-spectrum biological activity of this compound did not yield specific results. While the 1,4-diazepane scaffold is a core component in various biologically active molecules, specific screening data for this particular derivative remains unpublished in the public domain.
Antimicrobial Activity Evaluation against Specific Pathogens
There is no publicly available scientific literature or research data detailing the evaluation of this compound for antimicrobial activity against any specific pathogens. Studies have been conducted on other heterocyclic structures containing diazepine (B8756704) rings, which have shown some antibacterial properties, but these findings are not directly applicable to the subject compound.
Anticancer Activity against Various Cancer Cell Lines
No specific studies detailing the screening of this compound for anticancer activity against cancer cell lines were found. Research into other novel 1,4-diazepane-based ligands has sometimes included cytotoxicity assays, with one study on different diazepane derivatives indicating a general lack of significant toxicity against the tested cancer cells. However, direct evidence of the cytotoxic potential of this compound is not available. The broader class of 1,4-diazepane derivatives has been explored in anticancer drug design, but specific data for this compound is absent.
Other Mechanistic Biological Investigations (e.g., Ion Channel Modulation, Kinase Inhibition)
Specific mechanistic investigations into the effects of this compound on ion channels or protein kinases have not been reported in the available literature. Related research on other diazepane-containing derivatives has shown that they can act as ligands for sigma receptors (σR), which are known to modulate the activity of various ion channels. However, no data confirms that this compound itself engages in ion channel modulation or kinase inhibition.
Preclinical Pharmacological Proof-of-Concept in Animal Models
There is no evidence in the scientific literature of preclinical studies in animal models involving this compound. Consequently, no data is available regarding its pharmacological effects in an in vivo setting.
Assessment of Mechanistic Endpoints and Biomarker Modulation (excluding efficacy/toxicity)
Consistent with the absence of preclinical animal model studies, no research has been published on the assessment of mechanistic endpoints or the modulation of specific biomarkers following the administration of this compound in vivo.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features Dictating Biological Activity and Selectivity
The presence and position of halogen substituents on the benzyl (B1604629) ring are critical determinants of the biological activity of many pharmacologically active compounds. In the case of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane, the ortho-chloro and ortho-fluoro substituents are expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its binding to biological targets.
Table 1: Influence of Halogen Substituents on Biological Activity in Related Compounds
| Compound Class | Halogen Substitution | Observed Effect on Activity |
| Benzodiazepines | Chloro, Fluoro, Nitro | Good anticonvulsant activity chemisgroup.us |
| Phenyl-substituted benzodiazepines | 2'-halo substitution | Increased potency chemisgroup.us |
| 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones | 2-Chloro-6-fluoro | Picomolar activity against HIV-1 nih.gov |
The benzyl moiety serves as a critical linker and can engage in various non-covalent interactions with the target receptor, including hydrophobic and van der Waals interactions. Modifications to the benzyl group can have a profound impact on binding affinity and selectivity.
Studies on related 1,4-diazepane systems have indicated that a substituted benzyl moiety at the 1-position can lead to high affinity for sigma-1 (σ1) receptors. researchgate.net The specific substitution pattern on the benzyl ring dictates the nature and strength of these interactions. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic landscape of the molecule, influencing its ability to interact with specific amino acid residues in the binding pocket of a receptor. The precise positioning of the 2-chloro and 6-fluoro substituents on the benzyl ring of this compound likely plays a key role in orienting the molecule within the receptor's binding site to maximize favorable interactions.
The seven-membered 1,4-diazepane ring is a key structural feature that imparts significant conformational flexibility to the molecule. This flexibility allows the compound to adopt various low-energy conformations, one of which may be the bioactive conformation required for optimal binding to a biological target.
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists has revealed the presence of a low-energy twist-boat conformation. nih.gov The crystal structure of the parent homopiperazine (B121016) (1,4-diazepane) shows a chair-type conformation. mdpi.com The ability of the 1,4-diazepane ring to adopt different conformations is a critical aspect of its role in biological activity, as it allows the substituents to be positioned optimally for interaction with the receptor. chemisgroup.us The diazepine (B8756704) ring is considered to be highly flexible and amenable to various structural modifications. chemisgroup.us
Quantitative Structure-Activity Relationship (QSAR) Analysis
A hypothetical QSAR study on a series of 1-benzyl-1,4-diazepane (B1296151) analogs could involve the calculation of various molecular descriptors, such as:
Electronic descriptors: Hammett constants (σ), dipole moment.
Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).
Hydrophobic descriptors: Partition coefficient (logP).
Topological descriptors: Connectivity indices.
By developing a mathematical model that relates these descriptors to the observed biological activity, it would be possible to predict the activity of new, unsynthesized analogs and to gain insights into the structural requirements for optimal activity. For example, a QSAR model might reveal that a certain range of logP values and specific electronic properties of the substituents on the benzyl ring are essential for high potency. A study on diaryl urea (B33335) derivatives of B-RAF inhibitors demonstrated the utility of QSAR in identifying key structural features for enhanced inhibitory activity. nih.gov
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target receptor at the atomic level. These methods can provide valuable insights into the binding mode, the key intermolecular interactions, and the stability of the ligand-receptor complex.
In the context of this compound, molecular docking could be used to predict its binding orientation within the active site of a potential target, such as a G-protein coupled receptor or an enzyme. The docking results would highlight the specific amino acid residues that interact with the different parts of the molecule, including the halogenated benzyl group and the diazepane ring. For instance, docking studies of diazepam derivatives with the GABAa receptor have been instrumental in understanding their binding mechanisms. nih.govnih.gov
Following molecular docking, MD simulations can be employed to assess the dynamic stability of the predicted binding pose over time. frontiersin.org MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can reveal important information about conformational changes upon ligand binding and the role of water molecules in mediating ligand-receptor interactions.
Table 2: Potential Interactions Identified Through Molecular Docking of an Analogous Diazepam Derivative with the GABAa Receptor
| Ligand Moiety | Interacting Residue (Hypothetical) | Type of Interaction |
| Chloro- and Fluoro- groups | Polar/Aromatic amino acids | Halogen bonding, van der Waals |
| Benzyl ring | Hydrophobic pocket | Hydrophobic interactions, π-π stacking |
| 1,4-Diazepane ring | Charged/Polar amino acids | Hydrogen bonding, electrostatic interactions |
Ligand-Based and Structure-Based Drug Design Approaches
The knowledge gained from SAR, QSAR, and computational studies can be leveraged in both ligand-based and structure-based drug design approaches to develop novel analogs of this compound with improved therapeutic properties.
Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the analysis of a set of known active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity. This pharmacophore model can then be used to screen virtual compound libraries to identify new potential drug candidates.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target receptor is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves the rational design of ligands that can fit optimally into the binding site of the receptor, maximizing favorable interactions and minimizing unfavorable ones. The design of 1,4-diazepine-2,5-diones as HDM2 antagonists is a successful example of structure-based drug design. nih.gov Both approaches are valuable in the iterative process of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Advanced Research Methodologies and Techniques
Spectroscopic and Spectrometric Applications in Mechanistic Elucidation
Spectroscopic and spectrometric methods are indispensable tools for the structural and conformational analysis of diazepine (B8756704) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for studying the conformational dynamics of these flexible seven-membered rings.
Conformational studies of substituted 2-aryl-3H-1-benzazepines have demonstrated that these molecules can be conformationally mobile on the NMR time scale. nih.gov Variable-temperature NMR experiments are often employed to study the interconversion of different conformations. nih.gov For a compound like "1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane," the diazepine ring can adopt several conformations, such as a chair, boat, or twist-boat. The bulky and electronegative 2-chloro-6-fluorobenzyl substituent is expected to significantly influence the conformational equilibrium.
A combined experimental and theoretical approach, using NMR spectroscopy and quantum chemical calculations, is often employed to understand the conformational behavior of such molecules in solution. scienceopen.comscielo.br This strategy allows for the identification of stable conformations and the dynamics of their interconversion. scienceopen.com For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 1H NMR spectra can provide valuable information about the spatial proximity of different protons, helping to define the molecule's preferred shape. nih.govresearchgate.net
Below is a hypothetical data table illustrating the type of NMR data that could be generated for conformational analysis of a substituted diazepine, based on studies of similar compounds.
| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Key NOE Correlations |
| H-2 (axial) | 3.20 | J(H-2ax, H-2eq) = 12.5 | H-2ax with H-3ax, Benzyl-CH2 |
| H-2 (equatorial) | 3.55 | J(H-2ax, H-3ax) = 11.0 | H-2eq with H-3eq |
| H-3 (axial) | 1.85 | J(H-2ax, H-3eq) = 4.5 | H-3ax with H-2ax, H-5ax |
| H-3 (equatorial) | 2.10 | J(H-2eq, H-3ax) = 5.0 | H-3eq with H-2eq |
| Benzyl-CH2 | 4.15 | - | Benzyl-CH2 with H-2ax, Aromatic protons (benzyl) |
| Note: This data is representative and based on general principles of NMR analysis of heterocyclic compounds. |
Chromatographic Techniques for Research on Metabolic Pathways
Chromatographic techniques are fundamental in studying the metabolic pathways of xenobiotics, including diazepine derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for the separation and quantification of parent drugs and their metabolites from biological matrices. nih.govresearchgate.net
The metabolic fate of diazepines often involves oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions like glucuronidation. wikipedia.orgtandfonline.com To investigate the metabolism of "this compound," in vitro models using liver microsomes or hepatocytes would typically be employed.
A general workflow for a metabolic study would involve:
Incubation of the compound with liver microsomes and necessary cofactors (e.g., NADPH).
Extraction of the parent compound and its metabolites from the incubation mixture.
Separation and detection of the metabolites using HPLC, often coupled with mass spectrometry (LC-MS) for structural elucidation. researchgate.netthermofisher.com
The table below illustrates a typical chromatographic setup for the analysis of a diazepine derivative and its potential metabolites.
| Parameter | HPLC Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
| Retention Time (Parent) | 8.5 min |
| Retention Time (Metabolite 1) | 6.2 min (e.g., hydroxylated) |
| Retention Time (Metabolite 2) | 4.8 min (e.g., N-dealkylated) |
| Note: The retention times and metabolites are hypothetical and serve as an illustrative example. |
These chromatographic methods provide a comprehensive profile of the metabolic transformations a compound undergoes, which is crucial for understanding its pharmacokinetic properties. nih.gov
Development and Optimization of Cellular and Biochemical Assays
To evaluate the biological activity and potential mechanisms of action of "this compound," a variety of cellular and biochemical assays are necessary. The development and optimization of these assays are critical for obtaining reliable and reproducible data.
Given that many diazepine derivatives interact with the central nervous system, initial assays might focus on receptor binding or enzyme inhibition. For instance, benzodiazepines are known to modulate GABA-A receptors. biorxiv.orgfrontiersin.org Therefore, a radioligand binding assay could be developed to determine the affinity of "this compound" for these receptors.
Furthermore, cellular assays are employed to assess the compound's effects on cell viability, proliferation, or specific signaling pathways. For example, a common initial screening tool is a cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov
The development of a new assay involves several key steps:
Target Identification: Based on the chemical structure, predicting potential biological targets.
Assay Design: Choosing the appropriate format (e.g., biochemical, cell-based) and detection method (e.g., fluorescence, luminescence, colorimetry).
Optimization: Fine-tuning parameters such as reagent concentrations, incubation times, and temperature to achieve optimal performance (e.g., signal-to-background ratio, sensitivity).
Validation: Ensuring the assay is accurate, precise, and robust.
An example of a biochemical assay setup is provided in the table below.
| Assay Type | Target | Principle | Detection Method | Key Optimization Parameters |
| Enzyme Immunoassay (EIA) | Specific Antibodies | Competitive binding between the drug in a sample and a drug-enzyme conjugate for a limited number of antibody binding sites. thermofisher.com | Colorimetric (OD) | Antibody concentration, enzyme conjugate dilution, substrate incubation time. |
| Cell Viability Assay (MTT) | Cellular Dehydrogenases | Reduction of a tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. nih.gov | Colorimetric (OD) | Cell seeding density, compound concentration range, incubation time. |
| Receptor Binding Assay | GABA-A Receptor | Competition between a radiolabeled ligand and the test compound for binding to the receptor. | Scintillation Counting | Receptor preparation, radioligand concentration, non-specific binding determination. |
These assays provide crucial information about the biological properties of "this compound," guiding further research and development.
Future Directions and Research Perspectives
Potential as a Chemical Probe for Novel Biological Pathways
A chemical probe is a small molecule that selectively interacts with a specific protein or biological pathway, enabling the study of its function in cellular and organismal contexts. ontosight.ainih.govnih.gov For 1-(2-chloro-6-fluorobenzyl)-1,4-diazepane to be developed into a high-quality chemical probe, future research should focus on characterizing its molecular interactions and biological activities.
The key attributes of an effective chemical probe include high potency and selectivity for its intended target. promega.com Initial studies would need to identify the primary biological target(s) of this compound through techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches like CRISPR-Cas9 screening. nih.gov Once a primary target is identified, its binding affinity and selectivity profile against other related proteins would need to be rigorously determined.
Future investigations should aim to establish a clear relationship between the compound's interaction with its target and a measurable cellular phenotype. This would involve demonstrating on-target engagement in a cellular context, for example, through cellular thermal shift assays (CETSA) or target-specific reporter assays. nih.gov The development of such a well-characterized chemical probe would be invaluable for elucidating the roles of its target protein in health and disease, potentially uncovering novel biological pathways and therapeutic intervention points. nih.govthermofisher.com
Table 1: Criteria for the Development of this compound as a Chemical Probe
| Criteria | Research Objective |
| Potency | Determine the in vitro potency against the primary biological target (ideally <100 nM). nih.gov |
| Selectivity | Profile the compound against a broad panel of related and unrelated targets to ensure high selectivity (>30-fold over related targets). promega.com |
| Cellular Activity | Confirm on-target activity in a cellular context at relevant concentrations (typically <1 µM). nih.gov |
| Mechanism of Action | Elucidate how the compound modulates the function of its target (e.g., as an inhibitor, agonist, or allosteric modulator). thermofisher.com |
Rational Design of Advanced Analogs with Enhanced Mechanistic Specificity
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. nih.gov The rational design of advanced analogs of this compound could lead to molecules with improved potency, selectivity, and mechanistic specificity.
Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By systematically modifying the different components of the parent molecule—the 2-chloro-6-fluorobenzyl group, the 1,4-diazepane ring, and the substituents on the diazepane nitrogen atoms—researchers can identify key structural features responsible for its biological activity. For instance, the halogen substitution pattern on the benzyl (B1604629) ring is known to significantly influence binding affinities in related benzodiazepine (B76468) structures. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, can guide the design of new analogs. nih.govnih.gov By modeling the interaction of this compound and its proposed analogs with their biological target, it is possible to predict binding modes and affinities, thus prioritizing the synthesis of compounds with the highest potential. nih.gov Furthermore, the application of non-classical bioisosteric replacements, for example, substituting a halogen atom with an ethinyl group, could lead to analogs with altered selectivity profiles. nih.gov
The synthesis of a focused library of analogs would allow for a comprehensive exploration of the chemical space around the parent compound. researchgate.netacs.org This approach, combining rational design with synthetic chemistry, is crucial for developing next-generation molecules with precisely tailored biological activities. acs.org
Integration with Systems Biology and Omics Approaches in Preclinical Research
To gain a comprehensive understanding of the biological effects of this compound and its future analogs, its integration into systems biology and "omics" research is essential. researchgate.net These approaches allow for a holistic view of the molecular changes induced by a compound across the genome, proteome, and metabolome. drugtargetreview.com
In the context of novel psychoactive substances, understanding the full spectrum of molecular interactions is critical. nih.govthermofisher.com Transcriptomic studies (e.g., RNA-seq) can reveal changes in gene expression in response to treatment with the compound, providing insights into the affected signaling pathways. Proteomic analyses can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomic profiling can uncover alterations in metabolic pathways, which can be indicative of both on-target and off-target effects.
By integrating these multi-omics datasets, researchers can construct network models of the compound's mechanism of action. researchgate.netdrugtargetreview.com This systems-level perspective can help to predict potential side effects, identify biomarkers of response, and uncover new therapeutic applications. bioengineer.org Such a data-rich approach is becoming increasingly important in modern drug discovery and preclinical development to de-risk novel compounds and better understand their biological impact. researchgate.net
Exploration of Applications in Coordination Chemistry and Materials Science
The 1,4-diazepane ring system, with its two nitrogen atoms, is a versatile ligand for the coordination of metal ions. mdpi.com The N-H and N-alkyl groups of the diazepine (B8756704) ring can act as donor sites, forming stable complexes with a variety of transition metals. This opens up the possibility of exploring the applications of this compound in coordination chemistry and materials science.
The synthesis and characterization of metal complexes incorporating this compound as a ligand could lead to novel materials with interesting magnetic, optical, or catalytic properties. The specific stereochemistry and electronic properties of the ligand, influenced by the bulky and electron-withdrawing 2-chloro-6-fluorobenzyl group, could impart unique characteristics to the resulting metal complexes.
Furthermore, 1,4-diazepine derivatives have been used as building blocks for the construction of more complex supramolecular structures, such as porphyrazines. researchgate.net The fusion of diazepine rings to a porphyrazine core can lead to materials with distinct self-assembly properties, which are of interest for applications in sensing, catalysis, and photodynamic therapy. researchgate.net Future research could investigate the potential of this compound to participate in such macrocyclization reactions, potentially yielding novel functional materials.
Q & A
Q. What are the optimized synthetic routes for 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl halides and 1,4-diazepane. Key steps include:
- Alkylation : React 1,4-diazepane with 2-chloro-6-fluorobenzyl chloride/bromide in polar aprotic solvents (e.g., DMF, THF) using bases like K₂CO₃ or NaH to deprotonate the amine .
- Purification : Column chromatography (silica/alumina) with gradients of chloroform/methanol (95:5 to 90:10) removes unreacted starting materials. Yields range from 38–69%, depending on stoichiometry and reaction time .
- Catalysts : KI or phase-transfer catalysts improve halogen displacement efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR confirms benzyl group attachment (δ 3.2–3.5 ppm for diazepane CH₂; aromatic protons at δ 6.8–7.6 ppm) and distinguishes regioisomers .
- Mass Spectrometry : High-resolution LC/MS (M+H⁺ ~269–271) verifies molecular weight and detects impurities .
- X-ray Crystallography : Resolves conformational flexibility of the diazepane ring and benzyl substituent orientation .
Q. How is the pharmacological activity of this compound assessed in early-stage research?
- In vitro assays : Measure binding affinity to G-protein-coupled receptors (e.g., dopamine D3) via radioligand displacement assays (IC₅₀ values) .
- Enzyme inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using DFT-optimized structures (B3LYP/6-31G*) to predict binding modes .
Advanced Research Questions
Q. How do structural modifications to the benzyl or diazepane moieties influence receptor selectivity?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance receptor binding by modulating electron density. For example, 2,4-dichloro analogs show 3-fold higher D3 receptor affinity than mono-substituted derivatives .
- Ring size/rigidity : Replacing 1,4-diazepane with piperazine reduces conformational flexibility, altering pharmacokinetics .
- Methodology : Systematic SAR studies involve synthesizing analogs (e.g., trifluoromethyl, thiophenyl) and comparing IC₅₀ values in radioligand assays .
Q. What computational strategies predict the metabolic stability of this compound?
- DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to identify reactive sites (e.g., benzylic C-H bonds susceptible to oxidation) .
- MD simulations : Assess interactions with metabolic enzymes (e.g., CYP2D6) over 100-ns trajectories to estimate turnover rates .
- ADMET prediction : Software like Schrödinger QikProp calculates logP (2.8–3.1) and predicts BBB penetration .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays, pH in binding studies) .
- Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) alongside radioligand assays to rule out false positives .
- Batch analysis : Use HPLC to verify compound purity (>98%) and exclude impurities as confounding factors .
Q. What strategies mitigate challenges in purifying this compound?
- Chromatography optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts .
- Counterion selection : Convert freebase to hydrochloride salt for improved crystallinity .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) during extraction .
Q. What mechanistic insights guide the design of diazepane-based enzyme inhibitors?
- Transition-state analogs : Introduce electrophilic groups (e.g., boronic acids) to mimic tetrahedral intermediates in protease inhibition .
- Allosteric modulation : Attach bulky substituents (e.g., fluorenyl) to exploit hydrophobic pockets adjacent to active sites .
- Kinetic studies : Use stopped-flow spectroscopy to measure on/off rates (kₒₙ/kₒff) and optimize residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
